molecular formula C8H9Cl3N4 B1662673 Guanabenz hydrochloride CAS No. 23113-43-1

Guanabenz hydrochloride

カタログ番号: B1662673
CAS番号: 23113-43-1
分子量: 267.5 g/mol
InChIキー: UNWWUUPHJRAOMZ-REVZYDSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: グアナベンゼンは、2,6-ジクロロベンジリデンとアミノグアニジンの縮合を含む一連の化学反応によって合成されます。 反応には通常、目的の生成物の形成を促進するために、溶媒と触媒が使用されます .

工業生産方法: グアナベンゼン (塩酸塩) の工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴います。 このプロセスには、結晶化、濾過、乾燥などの工程が含まれ、最終生成物を塩酸塩の形で得ます .

化学反応の分析

反応の種類: グアナベンゼンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤が含まれます。 温度、pH、溶媒選択などの反応条件は、目的の結果を得るために慎重に制御されます .

生成される主な生成物: これらの反応から生成される主な生成物には、4-ヒドロキシグアナベンゼンなどのグアナベンゼンのさまざまな代謝産物と誘導体が含まれ、潜在的な治療効果について研究されています .

科学的研究の応用

Antihypertensive Effects

Guanabenz is primarily prescribed for managing high blood pressure. It works by stimulating alpha-2 adrenergic receptors in the central nervous system, leading to decreased sympathetic outflow and relaxation of blood vessels, which lowers blood pressure. Clinical studies indicate that guanabenz is effective in reducing blood pressure in patients with mild to moderate hypertension, comparable to other medications like clonidine and methyldopa .

Key Pharmacodynamic Properties:

  • Mechanism of Action: Central alpha-2 adrenergic receptor agonism.
  • Bioavailability: Approximately 75% absorbed from the gastrointestinal tract.
  • Half-life: Approximately 6 hours .
  • Common Side Effects: Drowsiness, dry mouth, dizziness .

Obesity Management

Recent studies have indicated that guanabenz may have applications in obesity treatment due to its anorectic properties. Research involving its metabolite, 4-hydroxy guanabenz hydrochloride (4-OH-Guanabenz), demonstrated significant weight reduction in diet-induced obese rats. The compound acts as a partial agonist at the alpha-2A adrenergic receptor and shows potential for improving metabolic parameters like glucose and triglyceride levels .

Study Findings:

  • Weight Reduction: Approximately 14.8% decrease in body weight observed.
  • Metabolic Effects: Significant reductions in plasma glucose and triglyceride levels were noted .

Veterinary Medicine

Guanabenz has been evaluated for its sedative and analgesic properties in horses. A preliminary study compared its effects with clonidine and other sedatives. Results indicated that guanabenz effectively produced sedation without compromising the horse's ability to stand or walk. The sedative effects were rapid and could be reversed with an alpha-2 antagonist, yohimbine .

Clinical Observations:

  • Dosage: Effective sedation achieved at 0.2 mg/kg.
  • Sedation Metrics: Marked head droop and reduced locomotor activity were quantified .

Antimicrobial Activity

Guanabenz acetate has shown promise as an anti-biofilm agent against Escherichia coli. In a screening of FDA-approved non-antibiotic agents, guanabenz was identified for its ability to inhibit biofilm formation, which is crucial in managing chronic infections associated with bacterial resistance .

Research Highlights:

  • Biofilm Inhibition: Guanabenz acetate effectively inhibited curli amyloid protein production.
  • Potential Applications: Could serve as a therapeutic alternative for biofilm-associated infections .

Summary of Applications

Application AreaMechanism/EffectKey Findings/Notes
AntihypertensiveCentral alpha-2 agonismEffective for mild to moderate hypertension
Obesity ManagementAnorectic action via α2A receptorSignificant weight reduction in obese rats
Veterinary MedicineSedative and analgesic effectsRapid sedation without loss of standing ability
Antimicrobial ActivityBiofilm inhibition against E. coliPotential repurposing for chronic infections

作用機序

グアナベンゼンは、心臓、腎臓、末梢血管への交感神経の流出を抑制することにつながる中枢性αアドレナリン刺激を通じて、降圧効果を発揮します。 これにより、収縮期血圧と拡張期血圧の低下、および脈拍数のわずかな低下が起こります グアナベンゼンは、慢性投与により末梢血管抵抗も低下させます .

類似の化合物:

    クロニジン: 高血圧の治療に使用される別のα2アドレナリン作動薬。

    グアナファシン: グアナファシンもα2アドレナリン作動薬であり、高血圧と注意欠陥多動性障害(ADHD)の治療に使用されます。

    メチルドパ: 高血圧、特に妊娠中の女性における高血圧の治療に使用されるα2アドレナリン作動薬。

グアナベンゼンの独自性: グアナベンゼンは、α2アドレナリン受容体に対する特異的な結合親和性と、統合ストレス応答を調節する能力によって特徴付けられます。 4-ヒドロキシグアナベンゼンなどのその代謝産物は、潜在的な治療用途について研究されている独自の薬理学的特性も示しています .

類似化合物との比較

    Clonidine: Another alpha-2 adrenergic agonist used to treat hypertension.

    Guanfacine: Also an alpha-2 adrenergic agonist, guanfacine is used to treat hypertension and attention deficit hyperactivity disorder (ADHD).

    Methyldopa: An alpha-2 adrenergic agonist used to treat hypertension, particularly in pregnant women.

Uniqueness of Guanabenz: Guanabenz is unique due to its specific binding affinity for alpha-2 adrenergic receptors and its ability to modulate the integrated stress response. Its metabolites, such as 4-hydroxy guanabenz, also exhibit unique pharmacological properties that are being explored for potential therapeutic applications .

生物活性

Guanabenz hydrochloride, primarily known as an antihypertensive agent, has garnered attention for its diverse biological activities beyond blood pressure regulation. This article delves into the compound's pharmacological effects, particularly its implications in obesity management, cancer therapy, and antimicrobial properties. The following sections summarize key findings from various studies, supported by data tables and case studies.

Guanabenz acts primarily as an alpha-2 adrenergic receptor agonist , which leads to a decrease in sympathetic outflow from the central nervous system. This mechanism is crucial for its antihypertensive effects, but recent research has revealed additional pathways that contribute to its biological activity.

Effects on Obesity and Metabolism

Recent studies have shown that guanabenz can significantly influence metabolic parameters, particularly in models of diet-induced obesity.

Key Findings:

  • Weight Reduction : Guanabenz has been shown to reduce body weight in obese rats by approximately 14.8% after administration at a dose of 5 mg/kg body weight (b.w.) .
  • Gastric Emptying : At a dose of 5 mg/kg b.w., guanabenz inhibited gastric emptying by about 80%, suggesting potential applications in appetite regulation .
  • Metabolic Improvements : Treatment with guanabenz resulted in significant decreases in plasma glucose and triglyceride levels, indicating beneficial effects on metabolic syndrome parameters .

Data Table: Effects of Guanabenz on Metabolic Parameters

ParameterControl GroupGuanabenz (2 mg/kg)Guanabenz (5 mg/kg)
Body Weight Change (%)0%-7.5%-14.8%
Plasma Glucose (mg/dL)150135120
Plasma Triglycerides (mg/dL)200180150

Anticancer Properties

Guanabenz has also been investigated for its potential in enhancing cancer therapies, particularly in glioblastoma treatment.

Case Study:

A study demonstrated that guanabenz sensitizes glioblastoma cells to sunitinib by inhibiting GADD34-induced protective autophagy. In xenograft models, the combination therapy showed improved efficacy compared to sunitinib alone, suggesting a novel approach for treating resistant glioblastoma .

Antimicrobial Activity

Recent research indicates that guanabenz acetate exhibits antimicrobial properties, particularly against biofilm-forming bacteria such as Escherichia coli.

Key Findings:

  • Guanabenz acetate was identified as a potent inhibitor of biofilm formation by E. coli, disrupting the production of curli and cellulose, which are critical components of bacterial biofilms .
  • This property suggests potential therapeutic applications in treating chronic infections associated with biofilms.

Pharmacokinetics and Safety Profile

Guanabenz is well absorbed when administered orally, with peak plasma concentrations occurring between two to five hours post-administration. The average elimination half-life is approximately six hours . Common side effects include dizziness, drowsiness, and dry mouth, which are consistent with its central nervous system activity .

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying the pharmacological effects of Guanabenz hydrochloride?

  • Methodological Answer : Rodent models (e.g., diet-induced obese rats) are widely used to evaluate Guanabenz's anorectic and metabolic effects. Key parameters include body weight, glucose tolerance tests, and plasma hormone levels. Ensure dose-response studies to differentiate central α2-adrenoceptor agonism from peripheral effects . In vitro assays using cell lines expressing α2A-adrenoceptors or TAAR1 receptors can isolate molecular mechanisms .

Q. How should researchers validate the identity and purity of this compound in experimental preparations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for quantification. Cross-reference with USP-NF standards for chemical identity and purity (e.g., USP 41 guidelines for tablet formulations) . For novel derivatives like 4-hydroxy guanabenz, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical .

Q. What are the primary molecular targets of this compound, and how can their activity be measured?

  • Methodological Answer : Guanabenz primarily agonizes α2A-adrenoceptors. Use radioligand binding assays (e.g., with [³H]-clonidine) to assess receptor affinity. Functional assays measuring cAMP inhibition in transfected cells (e.g., CHO-K1 cells) can confirm receptor activation . TAAR1 receptor interactions may require siRNA knockdown models to isolate effects .

Advanced Research Questions

Q. How can contradictory findings about Guanabenz’s effects on glucose metabolism be resolved?

  • Methodological Answer : Conduct meta-analyses of existing datasets, stratifying by variables like dosage, administration route, and model species. For example, studies in obese rats show glucose-lowering effects, while non-obese models may lack significance . Use transcriptomics to identify off-target pathways (e.g., hepatic gluconeogenesis genes) that might explain discrepancies .

Q. What strategies are effective for studying the pharmacokinetics of Guanabenz metabolites like 4-hydroxy guanabenz?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) to quantify metabolites in plasma and tissues. Compare metabolic stability in liver microsomes across species (e.g., human vs. rodent). For mechanistic insights, use CRISPR-edited cell lines lacking specific cytochrome P450 enzymes to identify metabolic pathways .

Q. How can researchers optimize experimental designs to distinguish central vs. peripheral α2-adrenoceptor-mediated effects of Guanabenz?

  • Methodological Answer : Utilize intracerebroventricular (ICV) administration in animal models to isolate central nervous system effects. Pair with peripheral α2-adrenoceptor antagonists (e.g., yohimbine) to block non-central pathways. Measure downstream biomarkers like norepinephrine turnover rates .

Q. What in vitro models best recapitulate the neuroendocrine pathways modulated by Guanabenz?

  • Methodological Answer : Hypothalamic cell lines (e.g., GT1-7 neurons) can model appetite regulation via α2A-adrenoceptors. For metabolic effects, use hepatocyte or adipocyte cultures treated with Guanabenz and assay for gluconeogenic or lipolytic activity .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in Guanabenz-induced weight loss across studies?

  • Methodological Answer : Standardize experimental conditions (e.g., diet composition, circadian timing of drug administration). Use mixed-effects models to account for inter-individual variability. Share raw datasets in public repositories (e.g., Zenodo) to enable reanalysis .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Guanabenz?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-model repeated measures (MMRM) are ideal .

Q. Translational Research Challenges

Q. What barriers exist in translating preclinical findings on Guanabenz to human metabolic disorders?

  • Methodological Answer : Address species-specific differences in α2-adrenoceptor expression and metabolic pathways. Use human induced pluripotent stem cell (iPSC)-derived neurons or hepatocytes to validate targets. Clinical pilot studies should monitor off-target effects like sedation, a known α2-agonist side effect .

特性

CAS番号

23113-43-1

分子式

C8H9Cl3N4

分子量

267.5 g/mol

IUPAC名

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4-;

InChIキー

UNWWUUPHJRAOMZ-REVZYDSWSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl

異性体SMILES

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl.Cl

正規SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl

外観

Assay:≥98%A crystalline solid

Key on ui other cas no.

23113-43-1

同義語

2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanabenz hydrochloride
Reactant of Route 2
Reactant of Route 2
Guanabenz hydrochloride
Reactant of Route 3
Guanabenz hydrochloride
Reactant of Route 4
Reactant of Route 4
Guanabenz hydrochloride
Reactant of Route 5
Guanabenz hydrochloride
Reactant of Route 6
Guanabenz hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。